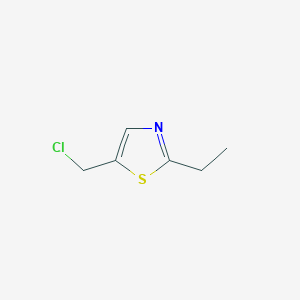

5-(Chloromethyl)-2-ethylthiazole

Description

Historical Context and Evolution of Thiazole (B1198619) Ring Systems in Organic Synthesis

The chemistry of thiazoles has a rich history, dating back to the pioneering work of Hantzsch and Hofmann. nih.govijarsct.co.inijper.org The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a fundamental and widely used method for constructing the thiazole ring. ijper.orgnih.govanalis.com.mywikipedia.org Over the years, the field has expanded significantly, with contributions from researchers like Bogert and co-workers. nih.govijarsct.co.in

The discovery of the thiazole ring in natural products, most notably thiamine (B1217682) (Vitamin B1), underscored its biological importance and spurred further investigation. nih.goveurekaselect.comresearchgate.netnih.gov This led to the realization that the thiazole nucleus is a versatile scaffold present in numerous natural and synthetic compounds with a wide range of applications, from pharmaceuticals to dyes. nih.govijarsct.co.ineurekaselect.com The development of thiazole chemistry has been driven by the continuous need for new synthetic methodologies to access novel derivatives with tailored properties.

Strategic Importance of Chloromethylated Thiazoles as Versatile Synthetic Intermediates

Chloromethylated thiazoles, such as 5-(Chloromethyl)-2-ethylthiazole, are particularly valuable in organic synthesis due to the reactive chloromethyl group. This functional group serves as an electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of substituents at the 5-position of the thiazole ring, making these compounds highly versatile intermediates. ias.ac.in

The strategic importance of these intermediates is evident in their application in the synthesis of pharmaceuticals and agrochemicals. For instance, substituted methylthiazole moieties are found in important insecticides. semanticscholar.org The ability to easily modify the structure by leveraging the reactivity of the chloromethyl group is a key advantage in the development of new bioactive molecules.

Research Objectives and Scope of Investigations Pertaining to this compound

The primary research interest in this compound lies in its utility as a precursor for more complex molecules. Investigations are focused on exploring the scope of its reactions with various nucleophiles to generate a library of novel thiazole derivatives. A key objective is to understand the reactivity of the chloromethyl group and to develop efficient and selective synthetic protocols.

The scope of these investigations includes the synthesis of new compounds with potential biological activity. Given the prevalence of the thiazole ring in medicinal chemistry, derivatives of this compound are of significant interest for drug discovery programs. nih.govresearchgate.netnih.gov The research also extends to the development of new materials, where the thiazole unit can impart specific electronic or physical properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 861204-96-8 | bldpharm.com |

| Molecular Formula | C6H8ClNS | |

| Molecular Weight | 161.65 g/mol | |

| Appearance | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Purity | Not Available |

Structure

3D Structure

Properties

CAS No. |

861204-96-8 |

|---|---|

Molecular Formula |

C6H8ClNS |

Molecular Weight |

161.65 g/mol |

IUPAC Name |

5-(chloromethyl)-2-ethyl-1,3-thiazole |

InChI |

InChI=1S/C6H8ClNS/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3 |

InChI Key |

OSMNJSLUFGQCRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(S1)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloromethyl 2 Ethylthiazole

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for the Formation of 5-(Chloromethyl)-2-ethylthiazole

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. acs.org This method traditionally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. acs.org

Precursor Selection and Optimization for Thiazole Ring Formation

The synthesis of 2,5-disubstituted thiazoles like this compound via the Hantzsch method presents a challenge due to the frequent instability of the required α-haloaldehyde precursors. organic-chemistry.org However, a judicious selection of stable and readily available starting materials can overcome this limitation. For the synthesis of the target molecule, the key precursors are propanethioamide (to provide the 2-ethyl group) and a suitable three-carbon α-halocarbonyl component that will furnish the 5-(chloromethyl) group.

A logical choice for the α-halocarbonyl component is 1,3-dichloro-2-propanone . The reaction between propanethioamide and 1,3-dichloro-2-propanone is anticipated to yield the desired this compound.

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the product. This typically involves adjusting the solvent, temperature, and reaction time. Alcohols, such as ethanol (B145695) or isopropanol, are commonly employed as solvents for the Hantzsch synthesis. researchgate.net The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to drive the condensation and cyclization steps to completion. researchgate.net

Table 1: Representative Precursors for Hantzsch Synthesis of this compound

| Precursor 1 (Thioamide) | Precursor 2 (α-Halocarbonyl) | Resulting Substituents |

| Propanethioamide | 1,3-Dichloro-2-propanone | 2-ethyl, 5-(chloromethyl) |

Mechanistic Pathways of Cyclization in Hantzsch-Type Processes for this compound

The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process. researchgate.net The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide (propanethioamide) on the α-carbon of the α-haloketone (1,3-dichloro-2-propanone), leading to the formation of an intermediate thioimino ether.

This is followed by an intramolecular cyclization, where the nitrogen atom of the thioimino ether attacks the carbonyl carbon, forming a five-membered hydroxythiazoline intermediate. The final step involves the dehydration of this intermediate, often facilitated by the reaction conditions (e.g., heat), to yield the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. researchgate.net

Directed Chlorination Strategies for the Introduction of the Chloromethyl Moiety at Position 5

An alternative approach to synthesizing this compound involves the formation of a 2-ethyl-5-methylthiazole (B10736) precursor, followed by the regioselective chlorination of the methyl group at the 5-position.

Regioselective Halogenation Approaches Utilizing Elemental Chlorine and Alternative Chlorinating Agents

The direct chlorination of a methyl group on a thiazole ring can be achieved through free-radical halogenation. This method typically employs a chlorinating agent and a radical initiator.

A prominent and effective method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator such as dibenzoyl peroxide . google.com This approach has been successfully applied to the side-chain chlorination of 2-chloro-5-methylthiazole. google.com By analogy, this method is directly applicable to the chlorination of 2-ethyl-5-methylthiazole. The reaction is typically conducted in an inert solvent like carbon tetrachloride under reflux conditions. google.com

Another powerful strategy involves the synthesis of 2-ethyl-5-hydroxymethylthiazole as an intermediate. The hydroxyl group can then be converted to a chloro group using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting primary alcohols to the corresponding alkyl chlorides. acs.orgsemanticscholar.org This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl generated. semanticscholar.org

Table 2: Chlorinating Agents for the Formation of the Chloromethyl Group

| Precursor | Chlorinating Agent | Catalyst/Conditions | Product |

| 2-Ethyl-5-methylthiazole | N-Chlorosuccinimide (NCS) | Dibenzoyl peroxide, Reflux | This compound |

| 2-Ethyl-5-hydroxymethylthiazole | Thionyl Chloride (SOCl₂) | Pyridine (optional), Heat | This compound |

Control of Reaction Conditions for Maximizing Yield and Purity of this compound

In free-radical chlorination using NCS, the control of reaction conditions is paramount to maximize the yield of the desired monochlorinated product and minimize the formation of di- and trichlorinated byproducts. The molar ratio of the substrate to NCS is a critical parameter. Using a slight excess of the thiazole substrate can help to favor monochlorination. The reaction time and the amount of radical initiator also play significant roles and need to be optimized empirically. google.com

For the conversion of 2-ethyl-5-hydroxymethylthiazole using thionyl chloride, temperature control is important to prevent side reactions. The reaction is often carried out at or below room temperature initially, followed by gentle heating to ensure complete conversion. The choice of solvent and the method of purification, such as distillation or chromatography, are also crucial for obtaining a high-purity product.

Alternative Synthetic Routes to the this compound Scaffold

Beyond the classical Hantzsch synthesis and direct chlorination, other synthetic pathways have been developed for the construction of the 5-(chloromethyl)-thiazole core.

One notable alternative starts from readily available bulk chemicals. For instance, the synthesis of 2-chloro-5-chloromethylthiazole (B146395) has been achieved starting from 1,3-dichloropropene (B49464) . googleapis.comchemrxiv.org In this process, 1,3-dichloropropene is first reacted with a thiocyanate (B1210189) salt, such as sodium thiocyanate, to form 3-chloro-1-thiocyanato-2-propene. chemrxiv.org This intermediate can then undergo thermal rearrangement to 3-chloro-1-isothiocyanato-1-propene, which upon reaction with a chlorinating agent, yields 2-chloro-5-chloromethylthiazole. googleapis.comchemrxiv.org While this route yields a 2-chloro substituted thiazole, it represents a fundamentally different approach to the thiazole ring assembly. Subsequent modification at the 2-position could potentially lead to the desired 2-ethyl derivative.

Another innovative approach for the synthesis of 2,5-disubstituted thiazoles utilizes N-substituted α-amino acids as starting materials. acs.orgnih.gov This metal-free method involves the reaction of an N-substituted α-amino acid with thionyl chloride and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org Thionyl chloride serves multiple roles in this reaction: as an activating reagent for the carboxylic acid, as the source of the sulfur atom for the thiazole ring, and as a facilitator for a deoxygenation step. acs.org This one-pot procedure offers a robust and scalable protocol for accessing a variety of 2,5-disubstituted thiazoles. acs.orgnih.gov

A further alternative involves the reaction of terminal alkynes with sulfonyl azides and thionoesters, catalyzed by copper(I) and rhodium(II) respectively. organic-chemistry.org This method provides access to 2,5-disubstituted thiazoles by forming a 3-sulfonyl-4-thiazoline intermediate which then aromatizes. organic-chemistry.org

Industrial Production Methodologies for this compound and Scalability Considerations

While specific industrial processes for this compound are not widely published, the manufacturing methodologies for the structurally similar 2-chloro-5-(chloromethyl)thiazole are well-established and provide a strong basis for envisioning a scalable process. Key considerations include reaction efficiency, process safety, and product purity.

For large-scale production of halogenated thiazoles, continuous flow reactors offer significant advantages over traditional batch processing. A continuous synthesis method has been developed for 2-chloro-5-chloromethyl thiazole, which can be adapted for analogous compounds.

This process involves continuously feeding the reactants, such as a 2-chloro-3-isothiocyanato-1-propene solution and chlorine gas, into a flow reactor. This approach offers several benefits:

Enhanced Safety: The total volume of reactive and potentially hazardous materials within the reactor at any given time is very small, minimizing risks associated with exothermic reactions or unstable intermediates.

Superior Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, preventing hotspots and reducing the formation of thermal degradation byproducts.

Improved Yield and Quality: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher conversion rates and better product selectivity, increasing the yield from approximately 75% in batch processes to over 92% in continuous ones.

Increased Throughput: Once optimized, continuous reactors can operate for extended periods, offering greater productivity compared to the cyclic nature of batch production.

Adapting this technology to a potential synthesis for this compound would be a key goal for achieving efficient and safe industrial-scale manufacturing.

Achieving high purity is critical for chemical intermediates. The final step in the industrial production of thiazole derivatives like this compound is typically purification by vacuum distillation. However, crude thiazole products can contain impurities and residual catalysts that lead to decomposition and polymerization at the high temperatures required for distillation, resulting in lower yields and product quality.

To address this, specialized purification protocols have been patented for the closely related 2-chloro-5-(chloromethyl)thiazole. These methods are directly applicable due to the similar physical properties expected for the target compound. One effective industrial method involves distilling the crude product in the presence of a high-boiling point, inert additive.

Key Purification Strategies:

Distillation with Polyethers: The addition of an oligomeric polyether, such as polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG) with an average molar mass of 200-3000 Daltons, to the crude product before distillation has been shown to improve both yield and purity. The polyether helps to keep the distillation residue liquid and prevents the solidification of byproducts, allowing for a cleaner separation.

Treatment with Lower Alcohols: An alternative process involves treating the crude product with a lower alcohol, like methanol, before distillation. This treatment helps to modify impurities, making them less volatile or less prone to interfere with the distillation process.

These techniques allow for the distillation to be carried out efficiently under reduced pressure, yielding a final product with purity exceeding 99%.

Table 2: Patented Distillation Parameters for Purification of 2-chloro-5-chloromethylthiazole

| Parameter | Value Range | Purpose |

| Distillation Pressure | 0.5 - 10 mbar | Lowers the boiling point to prevent thermal decomposition. |

| Bottom Temperature | 70 - 120°C | Optimal range for vaporization without significant degradation. |

| Additive | Polyethylene Glycol (Avg. MW 300-600) | Stabilizes the distillation residue, prevents solid formation. |

| Pre-treatment | Methanol | Reacts with or dissolves impurities prior to distillation. |

Chemical Reactivity and Transformation Mechanisms of 5 Chloromethyl 2 Ethylthiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group of 5-(Chloromethyl)-2-ethylthiazole

The presence of a chlorine atom on a methyl group attached to the thiazole (B1198619) ring makes the benzylic-like carbon an electrophilic center, highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Investigation of Nucleophilic Attack with Various Reagents (e.g., amines, thiols, alkoxides)

Research has demonstrated that the chloromethyl group of this compound readily reacts with a variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

With amines , the reaction leads to the formation of the corresponding aminomethylthiazole derivatives. For instance, reaction with secondary amines like piperidine (B6355638) or morpholine (B109124) yields tertiary amine products. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to form thioethers. These reactions are synthetically valuable for creating molecules with sulfur-containing side chains. For example, the reaction with sodium thiophenolate would yield 2-ethyl-5-(phenylthiomethyl)thiazole.

Alkoxides , generated from alcohols and a strong base, can also displace the chloride to form ether linkages. The reaction with sodium ethoxide, for example, would produce 5-(ethoxymethyl)-2-ethylthiazole. The reactivity of the alkoxide is dependent on its steric bulk and basicity.

The following table summarizes the outcomes of nucleophilic substitution with various reagents:

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | Piperidine | 2-ethyl-5-(piperidin-1-ylmethyl)thiazole | |

| Thiol | Sodium thiophenolate | 2-ethyl-5-(phenylthiomethyl)thiazole | |

| Alkoxide | Sodium ethoxide | 5-(ethoxymethyl)-2-ethylthiazole |

Kinetic and Thermodynamic Parameters Governing Substitution Processes

While specific kinetic and thermodynamic data for this compound are not extensively reported in readily available literature, the general principles of S_N2 reactions apply. The rate of reaction is dependent on the concentration of both the thiazole substrate and the nucleophile. The reaction kinetics are influenced by several factors:

Nucleophile Strength: Stronger, less sterically hindered nucleophiles will react faster. For instance, thiolate anions are generally more potent nucleophiles than their corresponding neutral thiols.

Solvent: Polar aprotic solvents such as DMF or DMSO are typically employed for these reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack, thus accelerating the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.

Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the substitution reaction.

Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate, in accordance with the Arrhenius equation.

Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable product and the release of the stable chloride anion.

Stereochemical Aspects of Chloromethyl Substitution Reactions

The carbon atom of the chloromethyl group in this compound is achiral. Therefore, in reactions with achiral nucleophiles, the products formed are also achiral, and stereochemical considerations are not applicable.

However, if a chiral, non-racemic nucleophile is used, the reaction will lead to the formation of a diastereomeric product. Similarly, if the reaction were to create a new stereocenter at a different position within the molecule, the stereochemical outcome would need to be considered. For the direct substitution at the chloromethyl group, the stereochemistry is primarily dictated by the nucleophile itself.

Electrophilic Reactions of the Thiazole Ring in this compound

The thiazole ring is an electron-rich aromatic system, but it is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The substituents on the ring play a crucial role in directing the position of electrophilic attack.

Regioselectivity and Directing Effects of the Ethyl and Chloromethyl Substituents

In this compound, the thiazole ring has two substituents: an ethyl group at the C2 position and a chloromethyl group at the C5 position.

Ethyl Group (at C2): The ethyl group is an electron-donating group through an inductive effect (+I). It activates the thiazole ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position. However, this position is already substituted.

Chloromethyl Group (at C5): The chloromethyl group is an electron-withdrawing group (-I effect) due to the electronegativity of the chlorine atom. This effect deactivates the ring towards electrophilic substitution.

Nitration, Sulfonation, and Halogenation Studies of the Thiazole Core

Specific studies on the nitration, sulfonation, and halogenation of this compound are not widely documented. However, based on the known reactivity of thiazole derivatives, certain predictions can be made.

Nitration: Nitration of thiazoles typically requires harsh conditions (e.g., fuming nitric acid and sulfuric acid). For this compound, the electrophilic attack would be expected to occur at the C4 position, if at all, to yield 5-(chloromethyl)-2-ethyl-4-nitrothiazole. The deactivating nature of the chloromethyl group and the thiazole ring itself would likely make this a low-yielding reaction.

Sulfonation: Sulfonation of thiazoles is also a challenging transformation, often requiring oleum (B3057394) (fuming sulfuric acid). The sulfonic acid group would be expected to be introduced at the C4 position.

Halogenation: Halogenation, such as bromination or chlorination, can proceed on the thiazole ring. The reaction conditions would need to be carefully controlled to avoid side reactions, particularly at the activated chloromethyl group. The expected product would be the 4-halo-5-(chloromethyl)-2-ethylthiazole.

The following table summarizes the predicted outcomes of electrophilic substitution reactions:

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-(chloromethyl)-2-ethyl-4-nitrothiazole |

| Sulfonation | SO₃/H₂SO₄ (oleum) | This compound-4-sulfonic acid |

| Bromination | Br₂ | 4-bromo-5-(chloromethyl)-2-ethylthiazole |

Oxidation Reactions of this compound

The oxidation of this compound can target both the thiazole ring and its side chains, leading to a variety of functionalized products.

Thiazole Ring Oxidation to Sulfoxides and Sulfones

The sulfur atom within the thiazole ring of this compound is susceptible to oxidation, yielding the corresponding sulfoxides and sulfones. This transformation is a common reaction for sulfides and can be achieved using various oxidizing agents. The selectivity towards either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). For instance, the use of H₂O₂ with a tantalum carbide catalyst has been shown to selectively produce sulfoxides from sulfides in high yields. organic-chemistry.orgorganic-chemistry.org Stronger oxidizing conditions or a higher stoichiometry of the oxidant will typically lead to the formation of the corresponding sulfone. organic-chemistry.org For example, niobium carbide as a catalyst with hydrogen peroxide efficiently yields sulfones. organic-chemistry.org

Table 1: Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Conversion

| Oxidizing Agent/System | Product Selectivity | Reference |

| Hydrogen Peroxide / Tantalum Carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide / Niobium Carbide | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone / H₂O₂ | Sulfoxide or Sulfone (condition dependent) | organic-chemistry.org |

This table presents general systems for sulfide oxidation and is applicable to the thiazole sulfur in this compound.

Oxidative Degradation Pathways of the Chloromethyl and Ethyl Side Chains

While direct studies on the oxidative degradation of the side chains of this compound are not extensively documented, the reactivity of the benzylic-like chloromethyl group and the ethyl group can be inferred from general organic chemistry principles. The chloromethyl group, being adjacent to the aromatic thiazole ring, may be susceptible to oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions, although this would likely compete with ring oxidation.

The ethyl group at the 2-position could potentially undergo oxidation at the benzylic-like carbon adjacent to the thiazole ring, which could lead to a ketone or further degradation products depending on the strength of the oxidizing agent used.

Reduction Reactions and Hydrogenation Studies of this compound

Reduction reactions of this compound can be directed towards the thiazole ring or the chloromethyl group, offering pathways to saturated heterocyclic systems or dehalogenated products.

Selective Reduction of the Thiazole Ring System

The selective reduction of the thiazole ring is a challenging transformation due to the aromatic nature of the ring. However, certain catalytic hydrogenation methods can achieve this. The complete saturation of the thiazole ring would lead to a thiazolidine (B150603) derivative. This process typically requires high pressures of hydrogen gas and a potent catalyst, such as platinum or rhodium-based catalysts. The specific conditions would need to be optimized to favor ring reduction over other potential reductive pathways.

Reductive Dehalogenation of the Chloromethyl Moiety

The chloromethyl group of this compound can undergo reductive dehalogenation to yield 2-ethyl-5-methylthiazole (B10736). This transformation can be accomplished using various reducing agents. A common method for such dehalogenations is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265). semanticscholar.org Another approach involves the use of metal-based reducing agents like zinc in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst.

Table 2: Potential Reagents for Reductive Dehalogenation

| Reducing Agent/System | Expected Product |

| H₂ / Pd/C | 2-Ethyl-5-methylthiazole |

| NaBH₄ / Transition Metal Catalyst | 2-Ethyl-5-methylthiazole |

| Zn / Acetic Acid | 2-Ethyl-5-methylthiazole |

This table outlines general methods for reductive dehalogenation applicable to the chloromethyl group of the title compound.

Cycloaddition Reactions Involving the Thiazole Moiety of this compound

The thiazole ring in this compound can participate in cycloaddition reactions, although the aromaticity of the ring often requires its activation. rsc.org One of the key ways to achieve this is through the formation of a thiazolium ylide. nih.gov

For instance, N-alkylation of the thiazole nitrogen would generate a thiazolium salt. Subsequent deprotonation at the C2-ethyl group could, in principle, form an ylide that could participate in [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. rsc.orgnih.gov These reactions would lead to the formation of fused heterocyclic systems. For example, reaction with an alkyne could yield a pyrrolo[2,1-b]thiazole derivative. nih.gov The field of [3+2] cycloaddition reactions of thiazolium ylides is an active area of research for the synthesis of complex heterocyclic structures. rsc.orgmdpi.com

Metal-Catalyzed Cross-Coupling Reactions and Organometallic Chemistry of this compound

The chloromethyl group of this compound is an excellent electrophilic partner for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in promoting the cross-coupling of benzylic-type halides with a wide range of nucleophiles. illinois.edu The C(sp³)-Cl bond in this compound can be readily activated by a low-valent palladium complex in a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new C-C bond, attaching an aryl or vinyl group at the methylene (B1212753) bridge.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. The reaction of this compound with an amine in the presence of a suitable palladium catalyst and a base would yield the corresponding 5-(aminomethyl)-2-ethylthiazole derivative.

Thioetherification: Similarly, C-S bonds can be formed by coupling this compound with thiols or their corresponding thiolates, catalyzed by a palladium complex.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 5-(Arylmethyl)-2-ethylthiazole |

| Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | 5-(Aminomethyl)-2-ethylthiazole |

| Thiol | Pd(OAc)₂ / Ligand (e.g., Xantphos) / Base (e.g., Cs₂CO₃) | 5-(Thioalkyl/arylmethyl)-2-ethylthiazole |

This table provides illustrative examples of potential transformations based on established palladium catalysis methodologies.

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for cross-coupling reactions, particularly for the activation of C-Cl bonds. nih.gov The mechanistic pathways for nickel-catalyzed reactions can be more varied than those for palladium, sometimes involving single-electron transfer (SET) processes and radical intermediates.

Kumada Coupling: The reaction of this compound with a Grignard reagent in the presence of a nickel catalyst, such as NiCl₂(dppp), would be an effective method for forming C-C bonds. This reaction is particularly useful for coupling with alkyl, aryl, and vinyl Grignard reagents.

Negishi Coupling: Similar to the Kumada coupling, the Negishi reaction utilizes an organozinc reagent as the nucleophile. These reactions often exhibit high functional group tolerance.

The mechanistic elucidation of these nickel-catalyzed reactions often involves a combination of experimental studies (e.g., reaction kinetics, intermediate trapping) and computational analysis. For the coupling of a benzylic-type halide like this compound, the mechanism likely proceeds through an oxidative addition of the C-Cl bond to a Ni(0) species to form a Ni(II) intermediate. This is followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to afford the product and regenerate the Ni(0) catalyst.

Table 3: Potential Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Product Type |

| Grignard Reagent (R-MgBr) | NiCl₂(dppp) | 5-(Alkyl/Aryl/Vinyl-methyl)-2-ethylthiazole |

| Organozinc Reagent (R-ZnCl) | Ni(acac)₂ / Ligand | 5-(Alkyl/Aryl/Vinyl-methyl)-2-ethylthiazole |

This table outlines potential applications of nickel catalysis for the functionalization of this compound based on known nickel-catalyzed cross-coupling reactions.

Derivatization Strategies and Synthesis of Novel Analogues of 5 Chloromethyl 2 Ethylthiazole

Functionalization of the Chloromethyl Group for Diverse Structural Scaffolds

The chloromethyl group is a highly reactive handle for nucleophilic substitution reactions, enabling the introduction of a variety of oxygen, nitrogen, and sulfur-containing functionalities.

Synthesis of Alcohol, Ether, and Ester Derivatives

The chlorine atom of the chloromethyl group can be readily displaced by oxygen nucleophiles to yield corresponding alcohols, ethers, and esters.

Alcohol Derivatives: The synthesis of the corresponding alcohol, (2-ethylthiazol-5-yl)methanol, can be achieved through a two-step process. An analogue, 2-chloro-5-hydroxymethylthiazole, is prepared from 2-chloro-5-chloromethylthiazole (B146395) by first displacing the chloride with a formate (B1220265) anion, followed by hydrolysis of the resulting formate ester. semanticscholar.org A similar pathway can be envisioned for 5-(chloromethyl)-2-ethylthiazole, reacting it with a formate salt like sodium formate, followed by hydrolysis to yield the primary alcohol.

Ether Derivatives: Ether analogues can be synthesized by reacting this compound with an alkoxide or a phenoxide salt. This Williamson ether synthesis would involve the SN2 displacement of the chloride by the oxygen nucleophile, leading to the formation of 5-(alkoxymethyl)-2-ethylthiazole or 5-(aryloxymethyl)-2-ethylthiazole derivatives.

Ester Derivatives: Ester functionalities are introduced by the reaction of this compound with a carboxylate salt, such as sodium acetate (B1210297) or sodium benzoate. The carboxylate anion acts as the nucleophile, displacing the chloride to form a 5-(acyloxymethyl)-2-ethylthiazole derivative. This method provides a straightforward route to a variety of ester analogues. rsc.org

| Derivative Type | General Structure | Synthetic Precursors |

| Alcohol | (2-Ethylthiazol-5-yl)methanol | This compound, Sodium formate, Hydrolizing agent |

| Ether | 5-(Alkoxymethyl)-2-ethylthiazole | This compound, Sodium alkoxide |

| Ester | 5-(Acyloxymethyl)-2-ethylthiazole | This compound, Sodium carboxylate |

Formation of Amine, Thioether, and Sulfone Analogues

Nitrogen and sulfur nucleophiles readily react with the chloromethyl group to produce a range of amine, thioether, and sulfone derivatives.

Amine Analogues: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia (B1221849), a primary amine, or a secondary amine, respectively. The reaction proceeds via nucleophilic substitution to yield the corresponding aminomethylthiazole derivatives. For instance, reaction with liquid ammonia or hexamethylenetetramine can produce 5-(aminomethyl)-2-chlorothiazole from 2-chloro-5-(chloromethyl)thiazole. mdpi.com

Thioether Analogues: Thioethers, or sulfides, are prepared by the reaction of this compound with a thiol or a thiolate salt. This reaction, analogous to the Williamson ether synthesis, results in the formation of a new carbon-sulfur bond, yielding 5-((alkylthio)methyl)- or 5-((arylthio)methyl)-2-ethylthiazole derivatives.

Sulfone Analogues: The corresponding sulfones can be synthesized through two main routes. One method involves the oxidation of the thioether analogues using an oxidizing agent such as hydrogen peroxide or a peroxy acid. Alternatively, sulfones can be prepared directly by reacting this compound with a sulfinate salt, such as sodium arylsulfinate. This approach has been demonstrated in the synthesis of sulfone derivatives of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole.

| Derivative Type | General Structure | Synthetic Precursors |

| Amine | 5-((Dialkylamino)methyl)-2-ethylthiazole | This compound, Secondary amine |

| Thioether | 5-((Arylthio)methyl)-2-ethylthiazole | This compound, Thiophenol |

| Sulfone | 5-((Arylsulfonyl)methyl)-2-ethylthiazole | 5-((Arylthio)methyl)-2-ethylthiazole, Oxidizing agent |

Quaternization Reactions for Cationic Species

The reaction of the chloromethyl group with tertiary amines or phosphines leads to the formation of quaternary ammonium (B1175870) or phosphonium (B103445) salts, respectively. These cationic species introduce a permanent positive charge into the molecule, significantly altering its physical and biological properties. The synthesis involves the direct alkylation of a tertiary amine, such as trimethylamine (B31210) or pyridine (B92270), with this compound. The lone pair of the nitrogen atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the quaternary ammonium salt.

| Derivative Type | General Structure | Synthetic Precursors |

| Quaternary Ammonium Salt | 5-(((Trimethylammonio)methyl)-2-ethylthiazole chloride | This compound, Trimethylamine |

Chemical Modifications of the Thiazole (B1198619) Ring System of this compound

Beyond the functionalization of the chloromethyl side chain, the thiazole ring itself can be chemically modified to create novel heterocyclic systems.

Introduction of Additional Substituents via Directed Lithiation or other Methods

Introducing new substituents onto the thiazole ring can be achieved through methods like directed ortho-metalation (DoM). The aromaticity of the thiazole ring allows for electrophilic substitution, which typically occurs at the C5 position due to it being the most electron-rich. nih.gov However, since the C5 position is already substituted in the target molecule, functionalization of other positions, such as C4, requires more advanced synthetic strategies.

Directed lithiation involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). uwindsor.caresearchgate.netbaranlab.orgharvard.eduresearchgate.net For this compound, the thiazole nitrogen can act as a weak DMG, potentially directing lithiation to the C4 position. However, the use of strong organolithium bases like n-butyllithium poses a challenge due to the high reactivity of the chloromethyl group, which could be attacked by the base. A potential strategy to circumvent this is to first perform a halogen-metal exchange at a pre-functionalized C4 position (e.g., with bromine or iodine) using a milder base or to protect the chloromethyl group before lithiation. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C4 position.

| Reaction Type | Position of Substitution | Reagents |

| Directed Lithiation | C4 | Directing group, Organolithium base, Electrophile |

Ring Expansion and Contraction Reactions to Form New Heterocyclic Systems

The thiazole ring can undergo rearrangement reactions to form larger or smaller heterocyclic structures.

Ring Expansion: Thiazoles can participate in cycloaddition reactions that lead to ring expansion. For example, Diels-Alder reactions with alkynes can result in the formation of a pyridine ring after the extrusion of sulfur. researchgate.net Another potential route for ring expansion involves the reaction of 2-chloromethylbenzothiazole with organolithium reagents, which has been shown to yield 1,4-benzothiazines. A similar transformation could potentially be applied to this compound to generate novel, larger heterocyclic systems.

Ring Contraction: Ring contraction reactions can transform the five-membered thiazole ring into smaller heterocycles, although this is less common than expansion. nih.govbeilstein-journals.orgchemistrysteps.comuchicago.eduwikipedia.org Such reactions often proceed through the formation of highly strained intermediates. For instance, certain fused 1,4-benzothiazines can undergo nucleophile-induced ring contraction to form 1,3-benzothiazole derivatives. nih.govbeilstein-journals.org While direct examples starting from a simple 2-alkyl-5-(chloromethyl)thiazole are not prevalent, exploring conditions that could induce cleavage and re-cyclization of the thiazole ring could lead to novel four-membered or other contracted heterocyclic systems.

| Transformation | Resulting System | General Method |

| Ring Expansion | Pyridine | Diels-Alder reaction with alkynes |

| Ring Contraction | Fused 1,3-benzothiazole | Nucleophile-induced rearrangement of fused 1,4-benzothiazines |

Design and Synthesis of Polyheterocyclic Systems Incorporating the this compound Core

The construction of polyheterocyclic systems, which feature multiple fused heterocyclic rings, represents a significant area of research in medicinal and materials chemistry. The incorporation of the this compound moiety into such frameworks is a strategy of interest for developing novel compounds with potentially unique biological activities or material properties. The reactive chloromethyl group at the 5-position of the thiazole ring serves as a key electrophilic site for the annulation of additional heterocyclic rings.

While direct examples of the synthesis of polyheterocyclic systems starting from this compound are not extensively documented in publicly available research, the general principles of heterocyclic synthesis allow for the rational design of such strategies. The most common approach involves the reaction of the chloromethyl group with a binucleophilic reagent, which can undergo a sequential substitution and cyclization to form a new fused ring.

A prominent and well-established strategy for the synthesis of fused thiazole systems is the Hantzsch thiazole synthesis and its variations. This method traditionally involves the reaction of an α-haloketone with a thioamide. bepls.comchemhelpasap.comnih.govresearchgate.net In the context of building upon the this compound core, the chloromethyl group can be envisioned to react with various binucleophiles to construct fused systems like thiazolopyrimidines and thiazolopyridines.

For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through a one-pot, three-component condensation reaction of a 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation, offering an environmentally friendly and rapid protocol. clockss.org Although this specific example does not utilize this compound, it highlights a potential pathway where a derivative of this compound, such as a corresponding aminothiazole, could be employed.

Another approach to thiazolopyrimidines involves the reaction of 2-thiouracil (B1096) derivatives with α-halo ketones or α-halo acids. nih.gov This suggests a synthetic route where this compound could potentially react with a pyrimidine-based binucleophile to form a fused thiazolopyrimidine system.

The synthesis of thiazole derivatives can also be achieved through one-pot protocols from β-keto esters and thioureas, promoted by reagents like tribromoisocyanuric acid. thieme-connect.com These methods provide a foundation for designing multi-component reactions that could incorporate the this compound scaffold.

The following table outlines hypothetical, yet chemically plausible, synthetic strategies for the derivatization of this compound into polyheterocyclic systems, based on established synthetic methodologies for related thiazole derivatives.

| Target Polyheterocyclic System | Proposed Binucleophilic Reagent | Reaction Principle |

| Thiazolo[3,2-a]pyrimidine | 2-Aminopyrimidine | Nucleophilic substitution of the chloride by the exocyclic amino group, followed by intramolecular cyclization of the endocyclic nitrogen onto the methylene (B1212753) carbon. |

| Thiazolo[3,2-b] bepls.comclockss.orgnih.govtriazole | 3-Substituted-4-amino-5-mercapto-1,2,4-triazole | Initial S-alkylation by the chloromethyl group, followed by intramolecular cyclization involving the amino group to form the fused triazole ring. |

| Thiazolo[3,2-a]pyridine | 2-Hydroxypyridine or 2-aminopyridine | O- or N-alkylation followed by intramolecular cyclization. The specific conditions would determine the regioselectivity of the final fused system. |

It is important to note that the successful synthesis of these and other novel polyheterocyclic systems derived from this compound would require careful optimization of reaction conditions, including the choice of solvent, base, and temperature, to control regioselectivity and maximize yields. The design of such synthetic routes is an active area of chemical research, driven by the continuous search for new molecules with valuable applications.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Mechanistic Investigations of 5 Chloromethyl 2 Ethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 5-(Chloromethyl)-2-ethylthiazole and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis for Connectivity and Isomerism

One-dimensional ¹H and ¹³C NMR are fundamental techniques for establishing the basic framework of a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for the ethyl group protons and the chloromethyl group protons, as well as the proton on the thiazole (B1198619) ring. The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, the methylene (B1212753) protons of the chloromethyl group are typically observed at a downfield chemical shift due to the electron-withdrawing effect of the chlorine atom.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their hybridization state. The carbon atoms of the thiazole ring, the ethyl group, and the chloromethyl group each exhibit distinct resonances. For example, in 2-chloro-5-chloromethylthiazole (B146395), the chemical shifts in the ¹³C NMR spectrum are assigned as follows: δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), and 37.1 (-CH2-). semanticscholar.org The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms and for distinguishing between potential isomers. semanticscholar.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Chloro-5-chloromethylthiazole | 7.3 (s, 1H), 4.6 (s, 2H) | 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH2-) | semanticscholar.org |

| 5-Hydroxymethylthiazole | 8.6 (s, 1H), 7.6 (s, 1H), 5.2 (bs, 1H), 4.8 (s, 2H) | 153.6 (C-2), 140.1 (C-4), 139.8 (C-5), 56.7 (-CH2-) | semanticscholar.org |

| 5-(4H-Benzo[b] nih.govrsc.orgthiazin-3-yl)-N,4-dimethylthiazol-2-amine | 8.76 (s, 1H, imidazole-H) | Not specified | nih.gov |

| Thiazole derivative 19b | Not specified | Not specified | nih.gov |

| Thiazole derivative 24 | Signals for aliphatic, aromatic, and three NH protons | Not specified | nih.gov |

| Thiazole derivative 6A | 8.20 (s, 1H, imidazole (B134444) proton) | Not specified | nih.gov |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Molecules are not static entities; they often exist in a state of dynamic equilibrium between different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable insights into these conformational changes and other dynamic processes. For thiazole derivatives, DNMR can be used to study restricted rotation around single bonds or ring-flipping processes. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. For instance, NOE spectroscopy, a related technique, has been used to study the conformational preferences of a thiadiazole derivative in different solvents, revealing the predominance of 'closed' conformers in non-polar solvents and a significant presence of 'open' conformers in polar solvents. researchgate.net Such studies provide a deeper understanding of the molecule's behavior in different environments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives. nih.govresearchgate.net By comparing the experimentally determined exact mass with the theoretical masses of possible molecular formulas, the correct elemental composition can be confidently established, providing a crucial piece of evidence for the compound's identity.

Fragmentation Pattern Analysis via Electron Ionization (EI) and Electrospray Ionization (ESI) for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment molecules and analyze the resulting charged fragments. The pattern of fragmentation is highly dependent on the molecule's structure and can serve as a "fingerprint" for identification.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion) that is often highly energetic and prone to extensive fragmentation. The analysis of these fragment ions provides valuable clues about the molecule's structure. The fragmentation pathways are often predictable and can be rationalized based on the stability of the resulting ions and neutral fragments.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. researchgate.net This is particularly useful for confirming the molecular weight of the intact molecule. nih.gov However, by inducing fragmentation within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), structural information can also be obtained. nih.gov ESI-MS/MS is particularly valuable for analyzing the structures of derivatives and metabolites of this compound. nih.gov

The fragmentation patterns observed in both EI- and ESI-MS provide complementary information that, when combined with NMR data, leads to a comprehensive and irrefutable structural confirmation of this compound and its derivatives. beilstein-journals.orgnih.govresearchgate.net The specific fragmentation pathways can reveal the presence of the thiazole ring, the ethyl group, and the chloromethyl substituent, further corroborating the structural assignments made by NMR.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These methods are essential for identifying functional groups and elucidating the structure of this compound. While both techniques measure molecular vibrations, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light. Consequently, they provide complementary information.

Identification of Characteristic Vibrational Modes of the Thiazole Ring, Chloromethyl, and Ethyl Groups

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the thiazole ring, the chloromethyl group, and the ethyl group.

Thiazole Ring: The aromatic thiazole ring has several characteristic vibrational modes. wikipedia.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. tsijournals.com For thiazole itself, a band in this region is expected for the hydrogen atom at the C4 position.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C double bonds within the ring are characteristic and typically observed in the 1650-1450 cm⁻¹ range. researchgate.netscialert.net For substituted thiazoles, bands around 1640 cm⁻¹ (C=N stretch) and 1460 cm⁻¹ (C=C stretch) have been reported. researchgate.net

Ring Breathing/Stretching: Vibrations involving the entire ring structure often occur between 1400 cm⁻¹ and 1300 cm⁻¹. cdnsciencepub.com

C-S Stretching: The carbon-sulfur stretching vibration is typically found in the 750-600 cm⁻¹ region. tsijournals.com

Chloromethyl Group:

C-H Stretching: The asymmetric and symmetric stretching vibrations of the CH₂ group occur in the 3000-2850 cm⁻¹ range. spectroscopyonline.com

CH₂ Bending (Scissoring): This mode is expected around 1465 cm⁻¹. scialert.net

C-Cl Stretching: The carbon-chlorine stretching vibration is a strong indicator of the chloromethyl group and typically appears as a strong band in the 800-600 cm⁻¹ range. uci.edu For chloromethyl methyl sulfide (B99878), C-Cl stretches have been assigned in this region. researchgate.net

Ethyl Group:

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations for the CH₃ and CH₂ groups are found between 2980 and 2850 cm⁻¹. acs.orguci.edu

CH₂ and CH₃ Bending: These deformation modes are observed in the 1470-1370 cm⁻¹ region. scialert.netcdnsciencepub.com

C-C Stretching: The stretching of the carbon-carbon single bond of the ethyl group gives rise to a band that is often weak in the IR spectrum but can be observed in the 1200-800 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Thiazole Ring | C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak | Medium |

| C=N / C=C Stretch | 1650 - 1450 | Medium-Strong | Medium-Strong | |

| Ring Breathing | 1400 - 1300 | Medium | Strong | |

| C-S Stretch | 750 - 600 | Medium | Strong | |

| Chloromethyl Group | C-H Stretch (asym/sym) | 3000 - 2850 | Medium | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Weak | |

| C-Cl Stretch | 800 - 600 | Strong | Strong | |

| Ethyl Group | C-H Stretch (asym/sym) | 2980 - 2850 | Strong | Strong |

| CH₃ / CH₂ Bend | 1470 - 1370 | Medium | Medium | |

| C-C Stretch | 1200 - 800 | Weak | Medium-Strong |

Applications in Reaction Monitoring and Functional Group Analysis

FT-IR spectroscopy is a highly effective tool for real-time reaction monitoring in the synthesis of thiazole derivatives. researchgate.net By tracking the disappearance of characteristic absorption bands of the reactants and the appearance of bands corresponding to the product, the progress of the reaction can be followed. For example, in the synthesis of this compound from an appropriate thioamide and a chloroketone, one could monitor the disappearance of the C=O stretching vibration of the ketone (typically 1725-1705 cm⁻¹) and the N-H stretching of the thioamide, alongside the emergence of the characteristic thiazole ring vibrations. nih.gov This allows for the determination of reaction endpoints and can help in optimizing reaction conditions such as temperature and time, potentially minimizing the formation of byproducts. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Geometry, Bond Lengths, and Torsion Angles

X-ray analysis of 2-Chloro-5-chloromethyl-1,3-thiazole confirms the planarity of the thiazole ring. nih.govresearchgate.net The bond lengths and angles are within the normal ranges for such heterocyclic systems. The introduction of the ethyl group at the C2 position in this compound would not be expected to significantly distort the planarity of the core thiazole ring. The C-C and C-H bond lengths of the ethyl group would adopt standard values.

A key structural parameter is the orientation of the chloromethyl group relative to the thiazole ring. In the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, the torsion angle S—C5—C(CH₂Cl)—Cl is reported, indicating the rotational position of the chloromethyl group. nih.gov For this compound, a similar analysis would define the conformation of this substituent.

Table 3: Selected Crystallographic Data for 2-Chloro-5-chloromethyl-1,3-thiazole nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| V (ų) | 662.2 (2) |

| Z | 4 |

| Torsion Angle S—C2—C4—Cl2 (°) | -66.66 (1) |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.comrsc.orgsemanticscholar.org These interactions dictate the physical properties of the solid material. In the structure of 2-Chloro-5-chloromethyl-1,3-thiazole, no classical hydrogen bonds were observed. nih.govresearchgate.net The crystal packing is primarily influenced by weaker interactions.

For this compound, one would anticipate that van der Waals forces would be dominant. The presence of the chlorine atom introduces the possibility of halogen bonding (C-Cl···N or C-Cl···S interactions), although these were not the primary interactions in the reported analogue. nih.govmdpi.com The packing arrangement would aim to maximize attractive forces, and analysis of short intermolecular contacts would reveal the specific interactions that stabilize the crystal structure. ias.ac.in The shortest distance between the centroids of adjacent thiazole rings in the 2-chloro-5-chloromethyl-1,3-thiazole structure was found to be 5.554 (1) Å, indicating the separation between the planar ring systems in the crystal lattice. nih.gov

Computational and Theoretical Investigations of 5 Chloromethyl 2 Ethylthiazole

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, geometry, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry, Stability, and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 5-(Chloromethyl)-2-ethylthiazole, DFT calculations can predict its three-dimensional structure with high precision. These calculations would typically involve geometry optimization, where the molecule's energy is minimized to find its most stable conformation.

DFT calculations would also provide valuable information about the molecule's stability. By calculating the total electronic energy, the relative stabilities of different isomers or conformers can be compared. Furthermore, the calculation of vibrational frequencies can confirm that the optimized geometry corresponds to a true energy minimum and can be used to predict the infrared spectrum of the molecule.

Table 1: Predicted Molecular Properties of this compound from DFT (Hypothetical Data)

| Property | Predicted Value |

| Dipole Moment | ~2.5 D |

| Total Energy | (Specific value would depend on the level of theory) |

| C-Cl Bond Length | ~1.78 Å |

| C-S Bond Lengths | ~1.72 Å, ~1.76 Å |

| C=N Bond Length | ~1.30 Å |

This table presents hypothetical data that would be expected from DFT calculations based on known values for similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways and Sites of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species.

For this compound, the HOMO is expected to be located primarily on the electron-rich thiazole (B1198619) ring, particularly involving the sulfur and nitrogen atoms. This region would be the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be localized on the chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond. This makes the carbon atom of the chloromethyl group susceptible to nucleophilic attack, which is a common reaction pathway for such compounds.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can thus predict that the most probable reactions for this compound would involve nucleophilic substitution at the chloromethyl group.

Table 2: Frontier Molecular Orbital (FMO) Analysis of a Substituted Thiazole (Illustrative Example)

| Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.2 | C (chloromethyl), Cl |

| HOMO | -6.8 | S, N, C (ring) |

| HOMO-LUMO Gap | 5.6 eV | - |

This table provides an illustrative example of the kind of data obtained from an FMO analysis of a substituted thiazole.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods allow for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Elucidation of Energy Profiles for Key Transformations Involving this compound

A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key transformation would be the nucleophilic substitution of the chloride ion. By mapping the potential energy surface for such a reaction, an energy profile can be constructed. This profile would show the energy of the system as it progresses from reactants to products, passing through a high-energy transition state.

Theoretical calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting the reaction rate. For instance, the reaction of this compound with a nucleophile, such as an amine or a thiol, can be modeled to understand the feasibility and kinetics of forming new derivatives.

Investigation of Solvent Effects on Reaction Dynamics and Selectivity

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction dynamics and selectivity. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.

For reactions involving this compound, the choice of solvent can influence the stability of the reactants, transition state, and products. For example, a polar solvent would be expected to stabilize the charged transition state of a nucleophilic substitution reaction, thereby increasing the reaction rate. Computational studies can quantify these effects and help in selecting the optimal solvent for a desired transformation.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study the rotational dynamics of the ethyl and chloromethyl groups, providing a more complete picture of the molecule's conformational landscape. Furthermore, MD simulations of the molecule in a solvent or interacting with a biological macromolecule can reveal important details about its solvation and binding properties. For example, a study on functionalized thiazolo[5,4-d]thiazole derivatives utilized molecular dynamics to understand their molecular packing and intermolecular interactions, demonstrating the power of this technique for such systems. nih.gov

Analysis of Conformational Landscape and Flexibility of the Molecule

A thorough computational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. The flexibility of the molecule is primarily dictated by the rotation around the single bonds, particularly the bond connecting the chloromethyl group to the thiazole ring and the bond connecting the ethyl group to the ring.

Key areas of investigation would include:

Rotational Barriers: Calculating the energy profile for the rotation of the ethyl and chloromethyl substituents. This would reveal the most stable (lowest energy) and least stable (highest energy) conformations.

Dihedral Angle Analysis: Systematically varying the key dihedral angles to map the conformational space and identify all local energy minima.

Population of Conformers: Using statistical mechanics, the relative populations of the different stable conformers at a given temperature could be predicted based on their calculated energies.

Such an analysis would provide a detailed picture of the molecule's three-dimensional structure and its dynamic behavior in different environments.

Prediction of Non-Covalent Interactions with Other Molecular Species

The study of non-covalent interactions is crucial for understanding how this compound might interact with other molecules, such as solvents, biological macromolecules, or other chemical reagents. These interactions, while weaker than covalent bonds, play a significant role in determining the physical and chemical properties of a compound.

Theoretical methods can be used to predict and characterize various types of non-covalent interactions, including:

Hydrogen Bonding: Although this compound is not a traditional hydrogen bond donor, the nitrogen and sulfur atoms in the thiazole ring, as well as the chlorine atom, can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom in the chloromethyl group could participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

Van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which are fundamental to all intermolecular interactions.

π-Interactions: The thiazole ring is an aromatic system and can engage in π-stacking or π-hole interactions with other aromatic systems.

Computational models can quantify the strength and geometry of these interactions, providing valuable information about the compound's potential for molecular recognition and self-assembly.

Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Computational NMR Chemical Shift and Coupling Constant Calculations for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound.

Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational models, such as those based on Density Functional Theory (DFT), can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Comparing these predicted shifts with experimental data can help in the assignment of signals and confirm the proposed structure.

Coupling Constants: The coupling constants (J-couplings) between different nuclei provide information about the connectivity and stereochemistry of a molecule. Theoretical calculations can predict these values, aiding in the detailed structural elucidation.

A data table of predicted NMR parameters would typically look like this (note: these are hypothetical values for illustrative purposes):

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 165.0 |

| C4 | 120.0 |

| C5 | 130.0 |

| CH₂Cl | 45.0 |

| CH₂ | 25.0 |

| CH₃ | 15.0 |

| Atom Pair | Predicted ¹H-¹H Coupling Constant (Hz) |

| H(CH₂)-H(CH₃) | 7.5 |

Theoretical Calculations of Vibrational Frequencies for IR and Raman Band Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of these modes for this compound.

Frequency Calculations: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to the normal modes of the molecule can be determined.

Spectral Simulation: The calculated frequencies and their corresponding IR intensities and Raman activities can be used to generate theoretical IR and Raman spectra. These simulated spectra can then be compared with experimental spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C=C and C=N ring stretches, and C-Cl stretches.

A table of predicted vibrational frequencies would typically include the following information (note: these are hypothetical values for illustrative purposes):

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

| 3100 | Medium | Low | Aromatic C-H Stretch |

| 2950 | Strong | Medium | Aliphatic C-H Stretch |

| 1550 | Strong | Strong | Thiazole Ring Stretch (C=N, C=C) |

| 750 | Strong | Medium | C-Cl Stretch |

Advanced Applications in Chemical Synthesis and Materials Science

5-(Chloromethyl)-2-ethylthiazole as a Synthon in the Stereoselective Synthesis of Complex Molecules

The thiazole (B1198619) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. nih.govnih.govresearchgate.netresearchgate.net The functional groups present on this compound make it an attractive synthon for constructing architecturally complex molecules with high degrees of stereocontrol.

Enantioselective and Diastereoselective Transformations Using the Thiazole Scaffold

The thiazole nucleus is integral to many stereoselective transformations. While direct enantioselective or diastereoselective reactions utilizing this compound are not extensively documented in dedicated studies, the general reactivity of the thiazole scaffold provides a strong basis for its potential applications. For instance, the stereoselective synthesis of novel thiazole derivatives has been achieved, yielding compounds with specific spatial arrangements of atoms. nih.gov The reactive chloromethyl group in this compound serves as a key handle for introducing chirality. This can be achieved through nucleophilic substitution with chiral nucleophiles or by its conversion to other functional groups that can then participate in stereoselective reactions.

Furthermore, the thiazole ring itself can influence the stereochemical outcome of reactions at adjacent positions. The synthesis of new oxazolidinylthiazolidines has been reported with high enantiospecificity, demonstrating the utility of the thiazole framework in creating stereogenic centers. researchgate.net Enzymes are also employed in the one-pot multicomponent synthesis of thiazole derivatives, offering a green and efficient route to chiral compounds under mild conditions. nih.gov The development of such chemoenzymatic strategies opens up possibilities for the stereoselective functionalization of precursors like this compound.

Integration of this compound into Functional Organic Materials

The unique electronic and structural properties of the thiazole ring make it a desirable component in the design of functional organic materials. rsc.org The ability to introduce this scaffold with specific functionalization, as offered by this compound, is key to tuning the properties of these materials for specific applications.

Development of Novel Optoelectronic Materials with Tailored Properties

Thiazole-containing conjugated polymers are a class of materials that have garnered significant interest for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uwaterloo.canih.gov The electron-deficient nature of the thiazole ring can be exploited to tune the electronic properties of the polymer, such as the HOMO/LUMO energy levels and the band gap. nih.gov

The synthesis of various thiazole-based polymers has been reported, demonstrating their promising optoelectronic properties. For example, novel quinoidal polymers based on thiazole-flanked para-azaquinodimethane have been synthesized and shown to have low band gaps. nih.gov Density functional theory (DFT) studies of these polymers revealed that the thiazole unit helps to reduce torsional disorder in the polymer backbone through non-covalent N⋯S interactions. nih.gov Another study reported the synthesis of bithiazole-based polymers with a range of electrical properties. uwaterloo.ca

This compound, with its reactive chloromethyl group, is an ideal monomer for incorporation into such polymer systems. This functional group allows for post-polymerization modification, providing a route to fine-tune the material's properties. It can also be used to create cross-linkages between polymer chains, enhancing the material's thermal stability and morphological integrity.

Table 1: Properties of Thiazole-Containing Polymers for Optoelectronic Applications

| Polymer Name | Monomers | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |

| PAQM-TTTz | Asymmetric thiazole-flanked p-AQM | - | - | Low | Organic Semiconductors | nih.gov |

| PAQM-TzTTz | Symmetric thiazole-flanked p-AQM | - | - | Low | Organic Semiconductors | nih.gov |

| Bithiazole Polymers | Various bithiazole derivatives | Varied | Varied | Varied | Conductive Polymers | uwaterloo.ca |

| Fused Heterocyclic Polymers | Imidazo[2,1-b]thiazole units | - | - | Low | Conjugated Polymers | rsc.org |

Note: Specific HOMO/LUMO values were not always provided in the abstracts.

Application in Polymer Chemistry and the Creation of Advanced Composite Materials

The versatility of this compound extends to the field of polymer chemistry and the development of advanced composite materials. a-star.edu.sg Advanced composites, which consist of a polymer matrix reinforced with fillers, offer enhanced mechanical, thermal, and electrical properties compared to the individual components. The design and synthesis of functional monomers are crucial for creating these high-performance materials.

Recent research has also explored the development of thiazole-linked covalent organic frameworks (COFs). mdpi.com These materials possess large surface areas and ordered pore structures, making them suitable for applications in catalysis and separations. The in-situ synthesis of a thiazole-linked COF on the surface of Cu₂O has been shown to create a heterojunction that enhances photocatalytic activity. mdpi.com This highlights the potential of using building blocks like this compound to construct highly functional and structured composite materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-ethylthiazole, and what factors influence reaction efficiency?

- Answer : The most efficient method involves reacting 2-chloroallyl isothiocyanate with chlorine gas in the presence of a catalyst. Key parameters include:

- Temperature : Optimal yields (>80%) are achieved at controlled temperatures between 20–40°C.

- Catalyst : Transition metal catalysts (e.g., FeCl₃) enhance chlorination efficiency.

- Reagent purity : Impurities in starting materials reduce yield and require purification via column chromatography .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | >80% |

| Catalyst (FeCl₃) | 0.5–1.0 mol% | +15–20% |

| Reaction time | 4–6 hours | Minimal side products |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and ethyl substituent (δ ~1.3 ppm for CH₃).

- IR Spectroscopy : Confirms C-Cl stretching (550–650 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 162.6) .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yield or impurity issues in this compound production?

- Answer :

- Step 1 : Use inline FTIR to monitor reaction progress and terminate before side reactions dominate.

- Step 2 : Employ fractional distillation to isolate the product from unreacted 2-chloroallyl isothiocyanate.